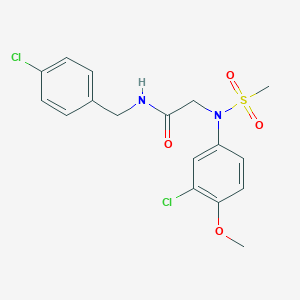

N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CMG-157, is a novel and promising compound that has been the subject of scientific research in recent years. CMG-157 is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose metabolism.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves the inhibition of PTP1B, which is a negative regulator of insulin signaling. By blocking PTP1B activity, N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide enhances insulin sensitivity and glucose uptake in insulin-responsive tissues such as skeletal muscle, adipose tissue, and liver. Furthermore, N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide activates the AMP-activated protein kinase (AMPK) pathway, which is a key regulator of energy metabolism and mitochondrial function.

Biochemical and Physiological Effects:

N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have multiple biochemical and physiological effects in various cell types and tissues. These effects include:

- Inhibition of PTP1B activity and enhancement of insulin signaling

- Activation of the AMPK pathway and promotion of energy metabolism

- Reduction of inflammation and oxidative stress

- Regulation of lipid metabolism and adipokine secretion

- Protection of liver function and prevention of NAFLD

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments, such as its high potency, selectivity, and solubility. However, there are also some limitations that need to be considered, such as its potential toxicity, stability, and pharmacokinetics. Therefore, further studies are needed to optimize the experimental conditions and to evaluate the safety and efficacy of N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in vivo.

Future Directions

There are several future directions for the research on N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, including:

- Optimization of the synthesis method and the chemical structure of N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide to improve its pharmacological properties and reduce its toxicity

- Investigation of the molecular mechanisms underlying the effects of N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide on insulin signaling, energy metabolism, and inflammation

- Evaluation of the efficacy and safety of N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in preclinical and clinical studies for the treatment of metabolic disorders

- Development of new analogs and derivatives of N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide with improved potency, selectivity, and pharmacokinetics for various therapeutic applications

Conclusion:

In conclusion, N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a promising compound that has been shown to have potential therapeutic effects on metabolic disorders. Its mechanism of action involves the inhibition of PTP1B and the activation of the AMPK pathway, which are key regulators of insulin signaling and energy metabolism. Although there are still some challenges and uncertainties in the research on N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, its future development and application hold great promise for the treatment of metabolic diseases.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the preparation of the starting materials, the formation of the glycinamide backbone, and the introduction of the chlorobenzyl, chloromethoxyphenyl, and methylsulfonyl groups. The detailed synthesis method has been described in a patent application (US20170329852A1) and several scientific publications (e.g., J. Med. Chem. 2017, 60, 8983-9001).

Scientific Research Applications

N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been investigated for its potential therapeutic effects on metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). In animal models of these diseases, N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to improve glucose tolerance, insulin sensitivity, lipid metabolism, and liver function. Moreover, N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to reduce inflammation and oxidative stress, which are common pathological features of metabolic disorders.

properties

Product Name |

N-(4-chlorobenzyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide |

|---|---|

Molecular Formula |

C17H18Cl2N2O4S |

Molecular Weight |

417.3 g/mol |

IUPAC Name |

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[(4-chlorophenyl)methyl]acetamide |

InChI |

InChI=1S/C17H18Cl2N2O4S/c1-25-16-8-7-14(9-15(16)19)21(26(2,23)24)11-17(22)20-10-12-3-5-13(18)6-4-12/h3-9H,10-11H2,1-2H3,(H,20,22) |

InChI Key |

WUSRVLJRHXMPAN-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C)Cl |

Canonical SMILES |

COC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

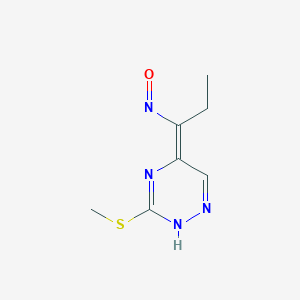

![1-[3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethanone O-methyloxime](/img/structure/B300346.png)

![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-butanone {4-nitrophenyl}hydrazone](/img/structure/B300349.png)

![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-butanone (3-chlorophenyl)hydrazone](/img/structure/B300351.png)

![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-propanone {4-nitrophenyl}hydrazone](/img/structure/B300353.png)

![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-propanone (3-chlorophenyl)hydrazone](/img/structure/B300355.png)

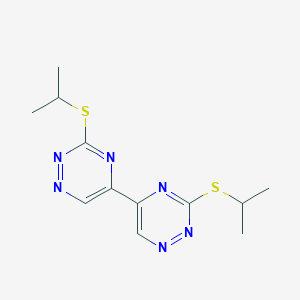

![1-(isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B300359.png)

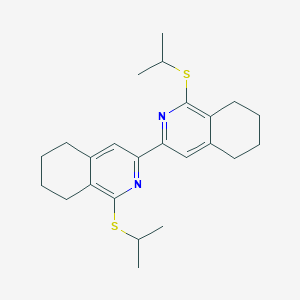

![1-(Isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-5,6,7,8-tetrahydroisoquinoline](/img/structure/B300360.png)

![3,3'-bis{1-(isopropylsulfanyl)-6,7-dihydro-5H-cyclopenta[c]pyridine}](/img/structure/B300363.png)

![Dimethyl 2-[(phenylsulfonyl)methyl]-2-butenedioate](/img/structure/B300366.png)

![2-{7-[2-(dimethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B300367.png)

![2-{8-[4-(2,3-dihydroxypropyl)piperazin-1-yl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B300368.png)